molecular formula C24H20N2O4S B2779723 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-1-sulfonamide CAS No. 955723-68-9

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-1-sulfonamide

Cat. No. B2779723
CAS RN: 955723-68-9
M. Wt: 432.49
InChI Key: UKTYKIWQOCFUNL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would likely exhibit aromaticity due to the presence of the furan and naphthalene rings, and the tetrahydroisoquinoline ring could introduce stereochemistry .

Scientific Research Applications

Protein Kinase Inhibition

Isoquinolinesulfonamides, including derivatives similar to the specified compound, have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. These compounds exhibit selective inhibition toward specific protein kinases, highlighting their potential in molecular pharmacology and the development of new medicines. The mechanism of inhibition involves direct interaction with the active center of the enzyme, indicating a competitive type with respect to ATP and a noncompetitive type with respect to the phosphate acceptor. This research provides a foundation for understanding the physiological function of various protein kinases and developing new therapeutic agents (Hidaka et al., 1984).

Contribution to Pharmacologically Active Compounds

Research on the synthesis and structural characterization of compounds similar to N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-1-sulfonamide demonstrates their potential in creating pharmacologically active agents. For example, studies have developed efficient syntheses for compounds featuring naphthalene and tetrahydroisoquinoline portions, contributing to the field of organic chemistry and offering pathways for the creation of new drugs (Hoye et al., 1999).

Enzyme Inhibition and Pharmacological Evaluation

Sulfonamide derivatives, related to the specified compound, have been evaluated for their enzyme inhibition activities, particularly against lipoxygenase and α-glucosidase. This research highlights the therapeutic potential of these compounds as anti-inflammatory and anti-diabetic drugs, providing a basis for further in vivo studies to determine their efficacy and safety (Abbasi et al., 2015).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Similar compounds have been studied for their inhibitory effects on various enzymes .

properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c27-24(22-8-4-14-30-22)26-13-12-17-10-11-20(15-19(17)16-26)25-31(28,29)23-9-3-6-18-5-1-2-7-21(18)23/h1-11,14-15,25H,12-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTYKIWQOCFUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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